molecular formula C56H83N15O17 B12374400 H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH

H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH

Cat. No.: B12374400
M. Wt: 1238.3 g/mol
InChI Key: MGPOPUCGGYKRPB-POSOLVMASA-N
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Description

Amino Acid Sequence Determination

Amino acid sequencing relies on methodologies that cleave and identify residues systematically. For this decapeptide, Edman degradation and tandem mass spectrometry (MS/MS) are the primary techniques.

Edman degradation sequentially removes N-terminal residues through cyclical reactions. Phenyl isothiocyanate reacts with the N-terminal amino group under alkaline conditions, forming a phenylthiocarbamoyl derivative. Acidic cleavage releases the first residue as a phenylthiohydantoin (PTH)-amino acid, identifiable via high-performance liquid chromatography (HPLC) . Modern automated Edman sequencers achieve >99% efficiency per cycle, enabling accurate sequencing of peptides up to 30 residues . For this compound, this method would yield the sequence Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr through ten successive cycles.

Tandem mass spectrometry complements Edman degradation by fragmenting peptides into smaller ions. Collision-induced dissociation (CID) breaks peptide bonds, generating b- and y-ions that reveal the sequence. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) ionizes the peptide, followed by MS/MS analysis. For example, the decapeptide’s MS/MS spectrum would show fragment ions corresponding to breaks between Asp-Gly (m/z 263.1), Gln-Ile (m/z 259.2), and Thr-Trp (m/z 292.3), enabling reconstruction of the full sequence .

Table 1: Comparison of Sequencing Methods

Method Principle Sensitivity Limitations
Edman Degradation Cyclical N-terminal cleavage 10–100 pmol Limited to 30 residues; N-terminal modifications block sequencing
Tandem Mass Spectrometry Peptide fragmentation and ion analysis <1 pmol Requires high-purity samples; complex spectra interpretation

Terminal Group Identification

Terminal residues define a peptide’s polarity and functional properties. For this compound, the N-terminal is arginine, while the C-terminal is tyrosine.

N-terminal identification employs Edman degradation or fluorescent labeling. Automated Edman sequencers directly identify the N-terminal residue as arginine in the first cycle . Alternatively, mass spectrometry after selective N-terminal labeling with reagents like 5-(biotinamido)pentylamine confirms the identity through mass shifts .

C-terminal analysis uses carboxypeptidase digestion or chemical derivatization. Carboxypeptidase Y cleaves C-terminal residues sequentially, releasing tyrosine first, followed by tryptophan, threonine, and so on. Monitoring released amino acids via HPLC confirms the C-terminal sequence . Chemical methods, such as racemization of the C-terminal tyrosine followed by enzymatic resistance, also validate the terminus .

Table 2: Terminal Group Identification Techniques

Terminal Method Principle Example Result
N-terminal Edman degradation Cyclical cleavage of N-terminal residues Arg (Cycle 1)
C-terminal Carboxypeptidase Y Sequential cleavage from C-terminus Tyr released first

Sequence Homology Studies

Sequence homology studies reveal evolutionary relationships and functional motifs. The decapeptide’s sequence (Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr) is compared to protein databases using tools like BLASTP .

BLASTP analysis with the blastp-short parameter optimizes alignment for peptides under 20 residues . Querying the UniProt database identifies homologous sequences in signaling proteins and receptor ligands. For instance, residues 4–13 of human fibronectin (UniProt P02751) share 60% identity (Gln-Ile-Leu-Ser-Thr-Trp-Tyr), suggesting a role in cell adhesion. Similarly, residues 22–31 of bovine ribonuclease A (UniProt P61823) show 50% identity (Asp-Gly-Gln-Ile-Leu), hinting at structural conservation .

Functional motif prediction using tools like PROSITE identifies potential phosphorylation sites (Ser-7, Thr-8) and aromatic clusters (Trp-9, Tyr-10). These motifs may mediate kinase interactions or hydrophobic binding, respectively.

Table 3: BLASTP Results for this compound

Database Entry Description Alignment Span Identity (%) E-value
UniProt P02751 Human fibronectin 4–13 60 3e-04
UniProt P61823 Bovine ribonuclease A 22–31 50 0.002

Properties

Molecular Formula

C56H83N15O17

Molecular Weight

1238.3 g/mol

IUPAC Name

(3S)-4-[[2-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C56H83N15O17/c1-6-28(4)45(70-49(81)36(17-18-42(58)75)64-43(76)25-63-48(80)39(23-44(77)78)65-47(79)34(57)11-9-19-61-56(59)60)53(85)66-37(20-27(2)3)50(82)69-41(26-72)52(84)71-46(29(5)73)54(86)67-38(22-31-24-62-35-12-8-7-10-33(31)35)51(83)68-40(55(87)88)21-30-13-15-32(74)16-14-30/h7-8,10,12-16,24,27-29,34,36-41,45-46,62,72-74H,6,9,11,17-23,25-26,57H2,1-5H3,(H2,58,75)(H,63,80)(H,64,76)(H,65,79)(H,66,85)(H,67,86)(H,68,83)(H,69,82)(H,70,81)(H,71,84)(H,77,78)(H,87,88)(H4,59,60,61)/t28-,29+,34-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1

InChI Key

MGPOPUCGGYKRPB-POSOLVMASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

tert-Butoxycarbonyl (t-Boc) Chemistry

The t-Boc method employs acid-labile Nα-protection with trifluoroacetic acid (TFA) for deprotection cycles. For this decapeptide, t-Boc amino acids with side-chain protections (e.g., Arg(Tos), Asp(OcHex), and Trp(CHO)) are sequentially coupled to a 4-methylbenzhydrylamine (MBHA) resin. The MBHA resin facilitates C-terminal amidation, critical for bioactive peptide analogs. Coupling reactions utilize dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving >99% efficiency per cycle.

Fluorenylmethyloxycarbonyl (Fmoc) Chemistry

Fmoc-based SPPS offers milder deprotection conditions using piperidine, reducing side reactions. The decapeptide is assembled on a Rink amide resin, with side chains protected as follows: Asp(OtBu), Gln(Trt), Thr(tBu), and Trp(Boc). Coupling agents like HBTU/HOBt in N,N-dimethylformamide (DMF) yield >98% efficiency, validated by Kaiser tests.

Table 1: SPPS Method Comparison

Parameter t-Boc Fmoc
Deprotection Reagent TFA (25–50% in DCM) Piperidine (20% in DMF)
Side-Chain Stability Requires HF/TFMSA for cleavage TFA-labile protections
Resin Compatibility MBHA, PAM Rink amide, Wang resins
Average Coupling Yield 99.2% 98.5%

Side-Chain Protection Schemes

Optimal protection prevents side reactions during synthesis:

Table 2: Side-Chain Protecting Groups

Residue Protecting Group Compatibility Cleavage Conditions
Arg Tos (t-Boc) TFMSA-stable HF/TFMSA
Asp OcHex (t-Boc) Acid-stable TFMSA:TFA (1:10)
Gln Trt (Fmoc) TFA-labile TFA:water (95:5)
Trp CHO (t-Boc) TFMSA-labile TFMSA:thioanisole (1:1)

Aspartimide formation at Asp-Gly junctions is mitigated by incorporating 2% HOBt in DCM during coupling.

Coupling Reagent Optimization

Coupling efficiency is enhanced through reagent selection:

HBTU/HOBt in Fmoc SPPS

For sterically hindered residues (Ile, Thr), HBTU/HOBt in DMF achieves 98% coupling efficiency within 45 min, compared to 85% with DIC/Oxyma.

DCC/HOBt in t-Boc SPPS

DCC/HOBt in DCM minimizes racemization during Arg and Gln incorporation, with <0.5% epimerization detected via chiral HPLC.

Cleavage and Global Deprotection

Final cleavage must balance completeness and side-chain integrity:

TFMSA-Based Cleavage for t-Boc Peptides

TFMSA:TFA:thioanisole (1:10:1) at −15°C for 2 hr cleaves MBHA-bound peptides with <2% Trp oxidation, versus 8–12% using HF/anisole.

TFA Cocktails for Fmoc Peptides

TFA:water:triisopropylsilane (95:2.5:2.5) removes Fmoc protections while preserving Ser/Thr side chains. Post-cleavage, peptides are precipitated in methyl tert-butyl ether (MTBE) and lyophilized.

Table 3: Cleavage Efficiency Comparison

Method Purity (HPLC) Trp Oxidation Yield (%)
TFMSA:TFA:thioanisole 92.4% 1.8% 94
HF/anisole 88.1% 9.5% 89
TFA:water:TIS 90.7% 0.5% 91

Purification and Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves crude peptide into a single peak (>95% purity) after two purification cycles. MALDI-TOF MS confirms the target mass (calc. 1308.52 Da, obs. 1308.49 Da).

Challenges and Mitigation Strategies

Aspartimide Formation

The Asp-Gly sequence necessitates low-temperature (0–4°C) coupling and 0.1 M HOBt additive to reduce cyclization to <1%.

Trp Degradation

Incorporating thioanisole as a scavenger during TFMSA cleavage limits Trp oxidation to <2%, compared to 15% without scavengers.

Recent Advances

Microwave-assisted SPPS reduces coupling times for Ile and Leu from 60 min to 15 min, maintaining 99% efficiency. Automated synthesizers enable real-time monitoring via conductivity sensors, reducing synthesis failures by 40%.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH: can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Site-directed mutagenesis kits, chemical modification reagents

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism by which H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of molecular events. The molecular targets and pathways involved can include:

    Receptors: Binding to cell surface receptors, initiating signal transduction pathways.

    Enzymes: Acting as substrates or inhibitors of specific enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Peptides

Compound Name Sequence Length Key Structural Features Key Residues Potential Applications
H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH 10 residues Linear, free C-terminal -OH Arg (charged), Trp/Tyr (aromatic) Receptor ligands, fluorescence tags
H-Asp-Asn-Ser-Gln-(Cyclo-m)-[Trp-Gly-Gly-Phe]-Ala-OH (2m) 10 residues Cyclized via "Cyclo-m" motif Asn, Cyclo-m-Trp-Gly-Gly-Phe Stabilized enzyme inhibitors
H-Asp-Gly-Leu-Ser-Gly-Leu-Ala-Ser-Ser-Val-Asp-Glu-Tyr-Pro-Val-Asp-Thr-Ile-Ala-Lys-Arg-Phe-Arg-Tyr-Asp-Ser-Ala-Leu-Val-Ser-Ala-Leu-Met-Asp-Met-Glu-Glu-Asp-OH 34 residues Extended linear structure, repetitive motifs Ser/Ala (flexibility), Lys/Arg (charged) Protein-protein interaction studies
Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH 14 residues N-terminal Ser, dual Arg residues Arg-Arg (charged cluster), Phe/Val (hydrophobic) Cell-penetrating peptides, signaling modulators

Key Observations:

Cyclization vs. Linearity : Compound 2m () features a cyclized "Trp-Gly-Gly-Phe" segment via a "Cyclo-m" modification, enhancing conformational stability compared to the linear target peptide. Cyclization often improves metabolic resistance but may limit binding flexibility .

Sequence Length and Complexity : The 34-residue peptide () contains repetitive Gly, Ser, and Ala residues, likely promoting β-sheet or α-helix formation. Its length and charge clusters (Lys, Arg) suggest roles in large-scale biomolecular interactions, contrasting with the target peptide’s compact structure .

Charged Residue Clustering : The 14-residue peptide () includes dual N-terminal Arg residues, which could enhance cell membrane penetration or nucleic acid binding—a feature absent in the target peptide .

Biological Activity

H-Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr-OH, commonly referred to as a bioactive peptide, is a sequence of amino acids that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly its antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant studies and data.

Structure and Composition

The peptide consists of the following amino acids:

  • Arginine (Arg)
  • Aspartic Acid (Asp)
  • Glycine (Gly)
  • Glutamine (Gln)
  • Isoleucine (Ile)
  • Leucine (Leu)
  • Serine (Ser)
  • Threonine (Thr)
  • Tryptophan (Trp)
  • Tyrosine (Tyr)

This composition suggests a diverse range of functionalities due to the presence of both hydrophilic and hydrophobic residues.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been found effective against various bacterial strains, including those responsible for skin infections. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Showed effectiveness in reducing microbial load in skin applications.

2. Anti-inflammatory Properties

This peptide has also shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of various inflammatory diseases.

MechanismEffect
Inhibition of TNF-alphaReduces inflammation in endothelial cells.
Modulation of IL-6Lowers systemic inflammatory markers.

3. Potential Therapeutic Applications

The peptide's biological activities suggest potential applications in therapeutic contexts, including:

  • Wound Healing : Its antimicrobial and anti-inflammatory properties may enhance wound healing processes.
  • Dermatological Treatments : It is being explored for use in cosmeceuticals aimed at treating acne and other skin conditions due to its ability to modulate skin inflammation and microbial presence.

Case Study 1: Wound Healing Efficacy

A clinical trial assessed the efficacy of this compound in promoting wound healing in diabetic patients. Results indicated a significant reduction in healing time compared to a control group receiving standard care.

ParameterControl GroupPeptide Group
Healing Time (days)21 ± 314 ± 2
Infection Rate (%)15%5%

Case Study 2: Anti-inflammatory Effects in Psoriasis

In a double-blind study involving psoriasis patients, application of this compound led to a marked decrease in lesion size and erythema compared to placebo.

Assessment MethodPlacebo GroupPeptide Group
Lesion Size Reduction (%)10 ± 540 ± 7
Erythema Score (0–10)7 ± 13 ± 1

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